
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a nitrophenylcarbamoyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Carbamoylation: Addition of the carbamoyl group.
Boronic Acid Formation: Introduction of the boronic acid moiety.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and boronic acid precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the boronic acid group forms a boronate ester.
Applications De Recherche Scientifique
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The nitrophenylcarbamoyl group may also contribute to its biological activity by interacting with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-(3-nitrophenylcarbamoyl)benzeneboronic acid
- 3-Fluoro-5-(4-methyl-2-nitrophenylcarbamoyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(4-nitrophenylcarbamoyl)benzeneboronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom, nitrophenylcarbamoyl group, and boronic acid moiety make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H10BFN2O5 |
|---|---|
Poids moléculaire |
304.04 g/mol |
Nom IUPAC |
[3-fluoro-5-[(4-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BFN2O5/c15-10-6-8(5-9(7-10)14(19)20)13(18)16-11-1-3-12(4-2-11)17(21)22/h1-7,19-20H,(H,16,18) |
Clé InChI |
PFRASZXFGUHQOZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



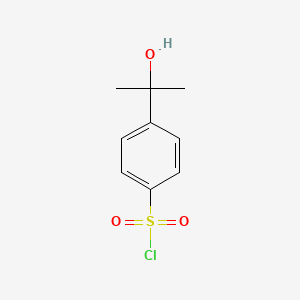
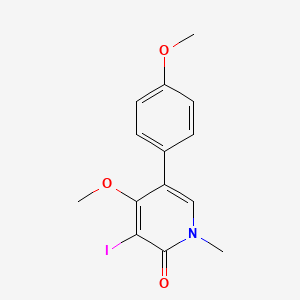
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)

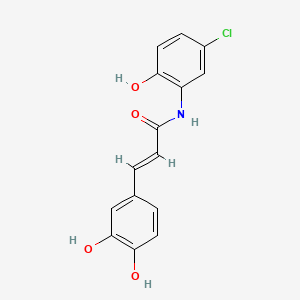
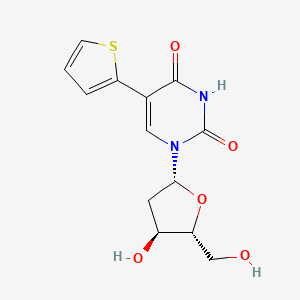
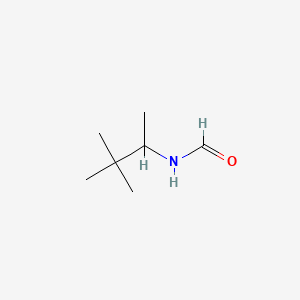
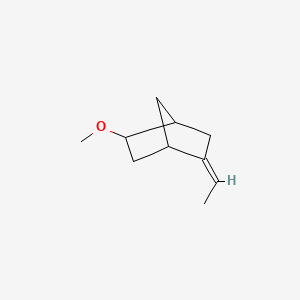
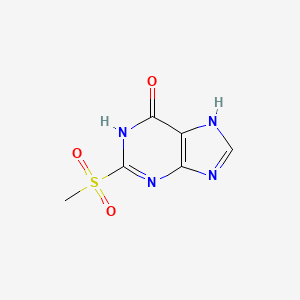

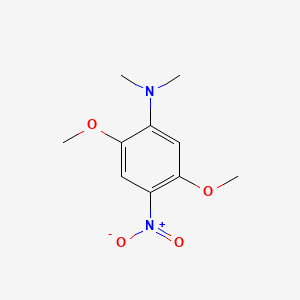
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)

